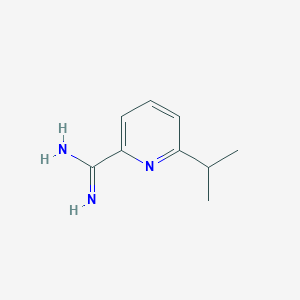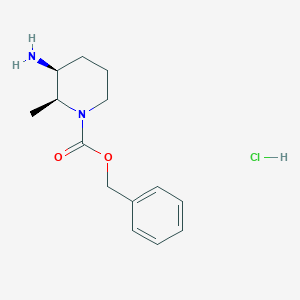
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It belongs to the class of triazole carboxylic acids , which are derivatives of 1,2,3-triazoles.
- The compound’s structure includes a five-membered cyclopentyl ring fused to a triazole ring, with a carboxylic acid functional group.
- It is used in various scientific and industrial applications due to its unique properties.
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Cyclopentyl−methyl−triazole−carboxylic acid
.Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of with followed by carboxylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate catalysts and solvents.
Industrial Production:
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets or pathways relevant to its intended effect (e.g., enzyme inhibition, receptor binding).
Comparación Con Compuestos Similares
Similar Compounds: Other triazole carboxylic acids, such as , share structural similarities.
Uniqueness: The cyclopentyl substitution in this compound sets it apart from other triazole derivatives.
Remember that this information is based on available data, and further research may provide additional insights
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
5-cyclopentyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-8(6-4-2-3-5-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
Clave InChI |
JNVCUDQTLVAELV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)C(=O)O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)




![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)

![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)





